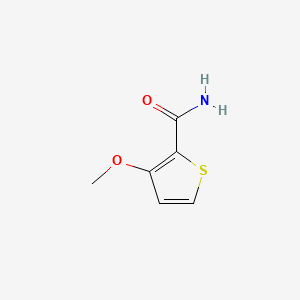

3-Methoxythiophene-2-carboxamide

説明

Structure

3D Structure

特性

IUPAC Name |

3-methoxythiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-9-4-2-3-10-5(4)6(7)8/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMQULWNKQLTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20999285 | |

| Record name | 3-Methoxythiophene-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20999285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78031-17-1 | |

| Record name | 2-Thiophenecarboxamide, 3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078031171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxythiophene-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20999285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxythiophene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methoxythiophene 2 Carboxamide and Its Derivatives

Classical Approaches for Thiophene-2-carboxamide Synthesis

Traditional methods for constructing the thiophene (B33073) ring remain fundamental in organic synthesis. These approaches often involve the condensation of multiple components to build the heterocyclic core.

Gewald Reaction Adaptations for Substituted Thiophenes

The Gewald reaction, first reported by Karl Gewald in 1961, is a cornerstone for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.netsemanticscholar.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The mechanism proceeds through an initial Knoevenagel condensation, followed by sulfur addition and subsequent cyclization and tautomerization to form the 2-aminothiophene product. wikipedia.org

The versatility of the Gewald reaction allows for the synthesis of a wide array of substituted 2-aminothiophenes by varying the starting materials. semanticscholar.org For the synthesis of derivatives related to 3-methoxythiophene-2-carboxamide, a key starting material would be an α-cyanoacetamide. The reaction conditions are generally mild, and the availability of diverse starting materials contributes to its widespread use. researchgate.netsemanticscholar.org Modifications to the classical Gewald reaction, such as using microwave irradiation, have been shown to improve reaction yields and reduce reaction times. wikipedia.org

A notable variation involves a one-pot, three-component reaction between a carbonyl compound, an active methylene (B1212753) nitrile (like malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur, often catalyzed by a base like morpholine. tandfonline.com This approach provides a direct route to densely functionalized thiophenes.

Multi-component Condensation Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov These reactions are particularly valuable for creating molecular diversity and are well-suited for the synthesis of thiophene derivatives. tandfonline.comnih.gov

One such strategy involves the three-component condensation of 3-aminothiophenes, Meldrum's acid, and aromatic aldehydes to produce thieno[3,2-b]pyridin-5-one derivatives. researchgate.net While not directly yielding this compound, this illustrates the power of MCRs in building complex heterocyclic systems based on a thiophene core.

Another example is the synthesis of 2-aminothiophene derivatives through a one-pot reaction involving the Knoevenagel condensation of carbonyl compounds and malononitrile or ethyl cyanoacetate, followed by the addition of sulfur. tandfonline.com These MCRs offer significant advantages in terms of atom economy and procedural simplicity. tandfonline.com

Advanced Coupling Reactions

Modern synthetic chemistry offers powerful tools for the functionalization of heterocyclic cores through the formation of carbon-carbon and carbon-heteroatom bonds. These methods are crucial for introducing diverse substituents onto the thiophene ring.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki-Miyaura) for Arylation and Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for forming C-C bonds. libretexts.org The Suzuki-Miyaura coupling, in particular, is a widely used method for the arylation of heterocyclic compounds. libretexts.orgnih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org

The Suzuki-Miyaura coupling has been successfully employed for the synthesis of various aryl-substituted thiophenes. acs.orgyoutube.com For instance, an efficient protocol has been developed for the coupling of N-heteroaryl and aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol, offering near-quantitative yields with low catalyst loading. acs.org The use of aqueous solvent systems also aligns with the principles of green chemistry. acs.org

The reactivity of the halogen leaving group in Suzuki-Miyaura coupling generally follows the order: I > Br > OTf >> Cl > F. libretexts.org The choice of palladium catalyst and ligands is also critical for the success of the reaction. libretexts.orgsigmaaldrich.com For example, an indolyl phosphine (B1218219) ligand has been shown to be important in the Pd-catalyzed Suzuki-Miyaura coupling for the synthesis of thiophene-based π-conjugated oligomers. nih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling for Thiophene Functionalization

| Thiophene Substrate | Coupling Partner | Catalyst/Ligand | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 3-Bromothiophene-2-carbaldehyde derivative | Aryl/het-aryl boronic acids | Pd(PPh3)4 | - | 3-Aryl/het-aryl-thiophene-2-carbaldehyde derivatives | researchgate.net |

| Haloterthienyls | Thiopheneboronic acids | Pd catalyst with indolyl phosphine ligand | - | Thiophene-based π-conjugated oligomers | nih.gov |

| (Hetero)aryl chlorides | Thiophene- and furanboronic acids | - | Aqueous n-butanol | Aryl/heteroaryl-substituted thiophenes and furans | acs.org |

C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of organic molecules, avoiding the need for pre-functionalized starting materials. youtube.com This approach involves the cleavage of a C-H bond and its subsequent transformation into a C-C or C-heteroatom bond, often facilitated by a transition metal catalyst. youtube.com

Palladium-catalyzed C-H functionalization has been a particularly active area of research. rsc.org For instance, directing group-assisted meta-C-H hydroxylation of arenes has been achieved, showcasing the potential for site-selective functionalization. rsc.org While not specific to 3-methoxythiophene (B46719), these methodologies highlight the potential for direct functionalization of the thiophene ring at various positions. The development of catalytic systems that can selectively activate specific C-H bonds on the thiophene nucleus is a key area of ongoing research. youtube.comnih.gov

Green Chemistry Approaches in Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of thiophenes. nih.govunito.it

One approach is the use of environmentally benign solvents. For example, Pd-catalyzed direct C-H arylation of thiophene derivatives has been successfully performed in water, which can even be low-purity industrial wastewater. unito.it Deep eutectic solvents, which are a greener alternative to traditional ionic liquids, have also been used for the synthesis of thiophene derivatives. rsc.org

Another green strategy is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis has been shown to accelerate organic reactions, reduce reaction times, and often increase yields in the synthesis of thiophene derivatives. researchgate.net Furthermore, ultrasound has been utilized to promote a greener Gewald reaction in the absence of a catalyst. tandfonline.com

The development of catalyst-free and solvent-free methods also contributes to greener synthetic routes. rsc.org For example, some thiophene syntheses can be carried out without a solvent, depending on the substrates used. rsc.org

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for accelerating organic reactions, offering significant advantages over conventional heating methods. unito.it This technology has been successfully applied to the synthesis of various thiophene derivatives, including those with carboxamide functionalities. The primary benefit of MAOS lies in its ability to rapidly and uniformly heat the reaction mixture, leading to dramatically reduced reaction times, often from hours to minutes, and frequently resulting in higher yields and cleaner reaction profiles. unito.it

In the context of synthesizing thiophene-based scaffolds, microwave irradiation has been shown to be highly effective. For instance, the synthesis of 2-aminothiophene-3-carboxylic acid derivatives can be achieved in as little as two minutes under microwave conditions. researchgate.net These aminothiophenes are valuable precursors that can be further transformed into more complex heterocyclic systems, such as thieno[2,3-d]pyrimidin-4-ones, also under efficient microwave irradiation. researchgate.net

A notable application of MAOS is in the construction of 3-aminobenzo[b]thiophenes, which serve as key intermediates for various kinase inhibitors. The reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base is significantly accelerated by microwave heating, providing the desired products in high yields (58–96%). rsc.org This approach highlights the utility of MAOS in rapidly accessing complex scaffolds relevant to medicinal chemistry.

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for a Representative Thiophene Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | 2-6 hours | 2 minutes |

| Yield | Moderate | 21-74% |

| Energy Efficiency | Low | High |

| Heating Method | External | Direct dielectric heating |

This table presents generalized data based on findings for similar heterocyclic syntheses. mdpi.com

Deep Eutectic Solvent (DES) Applications in Cyclization Reactions

Deep Eutectic Solvents (DESs) are gaining prominence as green and sustainable alternatives to traditional organic solvents in chemical synthesis. mdpi.comnih.gov These solvents are typically formed from a mixture of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which, when combined in a specific molar ratio, exhibit a significant depression in freezing point. mdpi.comnih.gov Their attractive properties include low cost, low toxicity, biodegradability, and straightforward preparation. mdpi.commdpi.com

In the synthesis of thiophene derivatives, DESs have been employed as both the solvent and catalyst, streamlining reaction- A notable example is the use of a choline (B1196258) chloride/glycerol (ChCl/Gly) mixture for the synthesis of substituted thiophenes and 3-iodothiophenes from 1-mercapto-3-yn-2-ols. researchgate.net This DES system facilitates the heterocyclodehydration and iodocyclization reactions, and importantly, can be recycled multiple times without a significant drop in catalytic activity. researchgate.net The use of DESs aligns with the principles of green chemistry by minimizing the use of volatile and hazardous organic solvents. nih.govrsc.org

Some DESs can also act as reactants in the synthetic process. For example, a DES composed of erbium trichloride (B1173362) and urea (B33335) has been utilized not only as a reaction medium and catalyst but also as a reagent in the synthesis of cellulose (B213188) carbamate. mdpi.com This dual role of the DES further enhances the efficiency and sustainability of the chemical transformation.

Table 2: Common Components of Deep Eutectic Solvents

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) |

|---|---|

| Choline Chloride (ChCl) | Urea |

| Choline Chloride (ChCl) | Ethylene Glycol |

| Choline Chloride (ChCl) | Glycerol (Gly) |

| Aliquat 336 | L-Menthol |

This table lists common components used in the formulation of DESs. mdpi.comresearchgate.net

Atom Economy and Sustainable Synthesis Principles

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comprimescholars.com A high atom economy signifies a more sustainable process with minimal waste generation. jocpr.com The synthesis of thiophene derivatives is increasingly being evaluated through the lens of atom economy to develop more environmentally friendly methods. organic-chemistry.orgnih.gov

Transition-metal-free reactions are often favored for their improved sustainability profile. For instance, the synthesis of thiophenes from bromoenynes using potassium ethyl xanthogenate (EtOCS2K) as a sulfur source in a mixed solvent system of tetrabutylphosphonium (B1682233) bromide and water represents an environmentally sustainable approach. organic-chemistry.org Another atom-economical method involves the reaction of substituted buta-1-enes with potassium sulfide, which proceeds via the cleavage of multiple C-H bonds without the need for a transition-metal catalyst. organic-chemistry.org

Catalytic reactions, particularly those that proceed via cycloisomerization, are inherently atom-economical as they rearrange the atoms of the starting material to form the product without the loss of any atoms. mdpi.comnih.gov The development of such reactions for the synthesis of this compound and its analogs is a key goal in sustainable chemistry. The ideal synthesis would involve a single-step, catalytic process with 100% atom economy, a concept that has been successfully demonstrated in other areas of amide synthesis. chemistryviews.org

Nucleophilic Substitution and Cyclization Pathways

The synthesis of the thiophene ring often involves nucleophilic substitution and subsequent cyclization reactions. nih.gov One of the classic methods for synthesizing 2-aminothiophenes is the Gewald reaction. rsc.org This reaction typically involves the condensation of a ketone with an activated nitrile, followed by cyclization with elemental sulfur. The mechanism proceeds through a Knoevenagel condensation to form an acrylonitrile (B1666552) intermediate, which is then thiolated. The resulting mercaptide undergoes an intramolecular cyclization by attacking the cyano group, leading to the formation of the 2-aminothiophene ring after tautomerization.

More contemporary methods often utilize functionalized alkynes as precursors. mdpi.comnih.gov For example, metal-catalyzed or base-promoted heterocyclization of S-containing alkynes provides a direct and atom-economical route to substituted thiophenes. mdpi.com The reaction of (Z)-2-en-4-yne-1-thiols, for instance, can be catalyzed by a simple PdI2/KI system to yield thiophenes via a cycloisomerization pathway. nih.govresearchgate.net Another approach involves the iodocyclization of 1-mercapto-3-yn-2-ols with molecular iodine to produce 3-iodothiophenes, which can then be further functionalized. organic-chemistry.org

The specific synthesis of this compound can be envisioned through pathways involving the cyclization of precursors where the methoxy (B1213986) and carboxamide functionalities are already present or are introduced during the cyclization process. For example, a proposed synthetic strategy involves the cyclization of ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives. nih.gov

Derivatization Strategies of the this compound Core

The this compound scaffold serves as a valuable starting point for the synthesis of a diverse range of derivatives with potentially enhanced biological or material properties. Derivatization can be targeted at several positions on the molecule.

Modifications at the Carboxamide Nitrogen

The nitrogen atom of the carboxamide group provides a convenient handle for introducing a wide variety of substituents. This is typically achieved by reacting the corresponding thiophene-2-carboxylic acid with a diverse range of amines in the presence of a coupling agent. For example, a general procedure involves dissolving the carboxylic acid in a suitable solvent like dichloromethane, followed by the addition of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine), and then the desired aniline (B41778) or amine is added. nih.gov This method allows for the synthesis of a library of N-substituted thiophene-2-carboxamides. nih.govresearchgate.net

Substitution at the Thiophene Ring Positions (e.g., C4, C5)

The thiophene ring itself is amenable to further substitution, particularly at the C4 and C5 positions. Electrophilic aromatic substitution reactions are common on the thiophene ring, whose reactivity is influenced by the existing methoxy and carboxamide groups. nih.gov The introduction of substituents at these positions can be used to modulate the electronic properties of the molecule, which can be crucial for tuning its biological activity or material characteristics.

Modern cross-coupling reactions, such as the Suzuki coupling, are powerful tools for introducing aryl or heteroaryl groups at specific positions on the thiophene ring. organic-chemistry.org This often requires prior halogenation of the thiophene ring, for instance, at the C5 position, to create a suitable handle for the coupling reaction. The direct C-H arylation of thiophenes is another advanced strategy that avoids the need for pre-functionalization, representing a more atom- and step-economical approach. organic-chemistry.org

Reaction Mechanisms and Reactivity Studies of 3 Methoxythiophene 2 Carboxamide Analogs

Investigation of Nucleophilic and Electrophilic Reactivity Sites

The reactivity of 3-methoxythiophene-2-carboxamide analogs is dictated by the electronic interplay between the thiophene (B33073) ring, the electron-donating methoxy (B1213986) group, and the electron-withdrawing carboxamide group. The 3-methoxy group enhances the electron density of the thiophene ring, influencing its nucleophilicity. This makes certain positions on the ring more susceptible to electrophilic attack.

Conversely, the carboxamide group at the 2-position acts as an electron-withdrawing entity through its carbonyl component, while the amide nitrogen can participate in hydrogen bonding. This functionality introduces sites for nucleophilic attack and opportunities for further chemical modification. The combination of these groups creates a nuanced reactivity profile, allowing for selective transformations.

Studies on related 2-aminothiophene-3-carboxamide (B79593) derivatives show that electrophiles can attack the amino group, while nucleophilic substitution can also occur, highlighting the multiple reactive sites within these structures. researchgate.net

Table 1: Key Functional Groups and Their Influence on Reactivity

| Functional Group | Position | Electronic Effect | Influence on Reactivity |

| Methoxy | 3 | Electron-donating | Enhances nucleophilicity of the thiophene ring, directing electrophilic substitution. |

| Carboxamide | 2 | Electron-withdrawing (carbonyl), H-bond donor/acceptor (amide) | Provides sites for nucleophilic attack and hydrogen bonding interactions. |

Mechanistic Elucidation of Cyclization Reactions (e.g., Iodocyclization)

Cyclization reactions involving thiophene derivatives are crucial for synthesizing fused heterocyclic systems. Iodocyclization, in particular, is a powerful method for constructing iodinated thiophenes, which are valuable intermediates for further cross-coupling reactions.

A novel approach to synthesizing 3-iodothiophenes involves the direct iodocyclization of alkynylthiol derivatives. nih.gov For instance, 1-mercapto-3-yn-2-ols, which can be prepared from the corresponding α-mercapto ketones or esters, undergo smooth conversion to 3-iodothiophene (B1329286) derivatives. nih.gov This reaction proceeds by treatment with molecular iodine and sodium bicarbonate in acetonitrile (B52724) at room temperature. nih.gov The proposed mechanism involves an iodine-induced 5-endo-dig cyclization, followed by dehydration and aromatization to yield the substituted 3-iodothiophene. mdpi.com

The regioselectivity of such cyclizations (5-endo-dig vs. 5-exo-dig) is a key aspect of the mechanistic study. In the case of (Z)-1-en-4-yne-1-thiolates, a 5-exo-dig cyclization is favored. mdpi.com The nature of the starting material and the reaction conditions play a critical role in determining the cyclization pathway.

Influence of Substituents on Reaction Pathways and Selectivity

Substituents on the thiophene ring and its side chains have a profound impact on the reaction pathways and selectivity of this compound analogs. The electronic nature of these substituents can alter the reactivity of the entire molecule.

For example, in the synthesis of thiophene-2-carboxamide derivatives, the presence of different substituents on the N-aryl group can influence the biological activity of the resulting compounds. nih.gov A study on 3-hydroxy and 3-amino thiophene-2-carboxamide derivatives showed that compounds bearing a methoxy group exhibited significant antibacterial activity. nih.gov

In the context of thieno[3,4-b]pyrazine (B1257052) derivatives, theoretical studies have shown that alkyl and aryl substituents affect the optical and electronic properties differently. nih.gov Aryl groups were found to be more effective in raising the electron affinity, making them better acceptor segments for donor-acceptor copolymers. nih.gov Similarly, for 3-substituted cephalosporins, the resonance and inductive effects of the substituent at the 3-position were found to influence the chemical reactivity of the β-lactam ring. nih.gov

Table 2: Effect of Substituents on Antibacterial Activity of Thiophene-2-Carboxamide Derivatives nih.gov

| Compound Type | Substituent | Activity against P. aeruginosa | Activity against S. aureus | Activity against B. subtilis |

| 3-Amino thiophene-2-carboxamide | Methoxy | 86.9% | 83.3% | 82.6% |

| 3-Hydroxy thiophene-2-carboxamide | Methoxy | 78.3% | 70.8% | 78.3% |

Intramolecular Amidation Processes

Intramolecular amidation is a key reaction for the synthesis of various heterocyclic compounds containing a fused lactam ring. In analogs of this compound, this process can be utilized to construct novel polycyclic structures.

For instance, a novel approach for the synthesis of thiadiazine 1-oxides involves an acid-catalyzed intramolecular cyclization of N-cyano sulfoximines. nih.gov The proposed mechanism suggests that the hydrolysis of the N-cyano sulfoximine (B86345) generates an NH-sulfoximine, which then undergoes intramolecular cyclocondensation to form the desired thiadiazine 1-oxide. nih.gov

Furthermore, PIFA-mediated oxidative cyclization of 1-aroyl-N-arylcyclopropane-1-carboxamides provides a route to spirocyclopropane quinolinediones. rsc.org These intermediates can be converted to pyrrolo[3,2-c]quinolinones through an intermolecular amine ring-opening cyclization, demonstrating the utility of amidation processes in building complex heterocyclic systems. rsc.org The intramolecular cyclization of thiophene-based dibromo nih.govhelicenes has also been investigated using various methods, including palladium-mediated C-C bond-forming reactions, leading to the formation of quasi- jst.go.jpcirculenes. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and optimized geometry of molecules like 3-Methoxythiophene-2-carboxamide. DFT calculations, often employing basis sets such as B3LYP/6-311G(d,p), determine the most stable three-dimensional arrangement of atoms by finding the minimum energy state. bhu.ac.in These studies provide detailed geometrical parameters, including bond lengths, bond angles, and dihedral angles. nih.gov

For thiophene-based structures, DFT calculations precisely predict the intramolecular distances and angles. For instance, in related thiophene (B33073) sulfonamide derivatives, the calculated bond lengths for S1–C2 and C5–S1 are typically in the range of 1.73 Å to 1.75 Å. mdpi.com The bond angles within the thiophene ring, such as S1–C2–C3 and C4–C5–S1, are calculated to be around 110.84–112.45°. mdpi.com These computational results allow for a detailed analysis of how substituents, like the 3-methoxy and 2-carboxamide (B11827560) groups, influence the planarity and electronic distribution of the thiophene ring. researchgate.net The strategic placement of the methoxy (B1213986) group at the 3-position and the carboxamide at the 2-position is known to modulate the electron density across the thiophene core, which is critical for its resulting properties and interactions.

| Parameter | Typical Calculated Value | Reference System |

| Bond Lengths (Å) | ||

| S1–C2 | 1.73 - 1.75 | Thiophene Sulfonamides mdpi.com |

| C2–C3 | ~1.37 | Thiophene Ring |

| C3–C4 | ~1.42 | Thiophene Ring |

| C4–C5 | ~1.37 | Thiophene Ring |

| C5–S1 | 1.73 - 1.75 | Thiophene Sulfonamides mdpi.com |

| **Bond Angles (°) ** | ||

| S1–C2–C3 | 110.84 - 112.44 | Thiophene Sulfonamides mdpi.com |

| C2–C3–C4 | ~112.5 | Thiophene Ring |

| C4–C5–S1 | 110.63 - 112.45 | Thiophene Sulfonamides mdpi.com |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to understand chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. mdpi.com

For thiophene-2-carboxamide derivatives, DFT calculations have been used to determine these energy values. In a study of related substituted thiophene-2-carboxamides, the HOMO energies (EHOMO) were found to range from -5.58 to -5.91 eV, while the LUMO energies (ELUMO) ranged from -1.99 to -2.73 eV. nih.gov The resulting HOMO-LUMO energy gaps (ΔEH-L) were between 3.11 and 3.83 eV. nih.gov A smaller energy gap generally signifies higher chemical reactivity and a greater ease of intramolecular charge transfer. researchgate.net The specific substituents on the thiophene ring significantly influence these energy levels. For example, amino-substituted thiophenes were found to have the highest ΔEH-L values compared to methyl-substituted analogs, which had the lowest. nih.gov

Table 2: Frontier Molecular Orbital Energies for Substituted Thiophene-2-Carboxamide Derivatives Source: Adapted from data on 3-hydroxy/amino/methyl thiophene-2-carboxamide derivatives. nih.gov

| Derivative Type | EHOMO (eV) | ELUMO (eV) | ΔEH-L (eV) |

| 3-Amino Derivatives | -5.67 to -5.91 | -1.99 to -2.25 | 3.68 to 3.83 |

| 3-Hydroxy Derivatives | -5.63 to -5.88 | -2.33 to -2.73 | 3.30 to 3.15 |

| 3-Methyl Derivatives | -5.58 to -5.86 | -2.47 to -2.73 | 3.11 to 3.13 |

Prediction of Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from FMO energies, provide quantitative measures of a molecule's reactivity. These descriptors include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω).

Chemical Hardness (η) is a measure of resistance to change in electron distribution. It is calculated as half the HOMO-LUMO gap: η ≈ (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," indicating high stability and low reactivity, while molecules with a small gap are "soft" and more reactive. mdpi.com

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated using the chemical potential (μ) and chemical hardness (η).

According to Pearson's principle, a less reactive or more stable structure will have a larger HOMO-LUMO gap. mdpi.com For instance, in a series of 2-thiophene carboxylic acid thiourea (B124793) derivatives, the compound with a 4-OCH3 substitution exhibited the largest energy gap, suggesting it is the most stable and least reactive in the series. mdpi.com Conversely, a derivative with a 5-CH3 group had the smallest gap, indicating it was the most reactive. mdpi.com These theoretical descriptors are invaluable for comparing the reactivity of different derivatives of this compound without the need for experimental synthesis.

Conformational Analysis and Intramolecular Interactions

The three-dimensional conformation of this compound is critical to its function and is governed by the rotation around single bonds, particularly the bond connecting the thiophene ring to the carboxamide group. Computational studies are used to map the potential energy surface as a function of this rotation, revealing the most stable conformers.

A key factor in the conformational preference of such arylamides is the potential for intramolecular hydrogen bonding. rsc.org In this compound, an S(5)-type intramolecular hydrogen bond can form between the methoxy oxygen and the amide proton. While this five-membered ring interaction is geometrically less optimal than the S(6)-type bonds seen in some benzamides, it still significantly influences conformational rigidity. rsc.org Studies on the closely related N-methylthiophene-2-carboxamide show that the interplay between hydrogen bonding, steric effects, and solvent polarity dictates the preferred conformation. rsc.org For example, even in polar solvents, a significant population of the hydrogen-bonded (eclipsed) conformer is retained, demonstrating the strength of these intramolecular forces in modulating the molecule's flexibility. rsc.org

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another, typically a small molecule ligand to a protein receptor. For this compound, docking studies are used to understand the binding mechanisms that underpin its potential biological relevance. These studies focus on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, rather than the ultimate biological outcome. nih.govresearchgate.net

In studies of similar thiophene carboxamide derivatives, docking simulations have revealed specific binding modes. For example, a 3-hydroxy thiophene carboxamide derivative was shown to form an intermolecular hydrogen bond with the amino acid proline (Pro 145) in a protein's active site. nih.gov Other derivatives exhibited π-hydrogen interactions with serine residues and π-π stacking interactions with aromatic residues like tryptophan (Trp 51) and histidine (His 175). nih.gov The carboxamide group is frequently identified as a crucial functional group for forming hydrogen bonds with protein backbones or side chains. These computational models provide a structural hypothesis for how the molecule interacts with specific targets at an atomic level.

Structure-Reactivity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

Structure-Reactivity and Structure-Property Relationship (SAR/SPR) studies aim to correlate a molecule's structural features with its reactivity or physical properties. Computational chemistry is a powerful tool for developing these relationships for a series of related compounds.

For thiophene-2-carboxamide derivatives, SAR studies have demonstrated clear relationships between the substituent at the 3-position and the molecule's properties. A comparative study of 3-hydroxy, 3-methyl, and 3-amino thiophene-2-carboxamides found that the nature of this substituent directly impacted antioxidant and antibacterial activity. nih.gov Specifically, the 3-amino derivatives consistently showed higher activity than the 3-hydroxy or 3-methyl analogs, establishing a clear SAR trend. nih.govrsc.org

From an SPR perspective, the unique electronic effects created by the 3-methoxy group in this compound are central to its physicochemical properties. By computationally modeling various analogs with different substituents, it is possible to build quantitative models that predict properties like solubility or electronic behavior, guiding the design of new derivatives with tailored characteristics.

Non-Linear Optical (NLO) Properties Theoretical Prediction

Non-linear optical (NLO) materials have applications in technologies like optical switching. Theoretical calculations, particularly DFT, are used to predict the NLO properties of molecules. A key parameter is the first hyperpolarizability (β), which is a measure of the second-order NLO response.

For thiophene-based compounds, theoretical studies show a strong link between electronic structure and NLO properties. Molecules with extended π-conjugation and a small HOMO-LUMO energy gap tend to exhibit higher hyperpolarizability. mdpi.com The presence of electron-donating groups (like a methoxy group) and electron-accepting groups can enhance this effect. rsc.org Computational studies on thiophene derivatives have shown that increasing the length of the conjugated system significantly increases the NLO response. dtic.mil Theoretical predictions of NLO properties for this compound would involve calculating its hyperpolarizability and analyzing how its specific electronic structure contributes to this response, providing insight into its potential for use in optical materials. mdpi.comrsc.org

Applications of 3 Methoxythiophene 2 Carboxamide and Its Derivatives in Materials Science and Catalysis

Organic Electronics and Optoelectronics

Thiophene-based polymers and small molecules are foundational materials in organic electronics due to their excellent charge transport properties and tunable electronic structures. However, a review of the current scientific literature indicates that while general thiophene (B33073) derivatives are widely researched, specific studies focusing on polymers or materials derived directly from 3-methoxythiophene-2-carboxamide for applications in transistors, solar cells, and light-emitting diodes are not extensively reported.

While various thiophene derivatives, such as thieno[3,2-b]thiophene, are integral to the development of high-performance organic field-effect transistors (OFETs), specific research detailing the synthesis and application of polymers or small molecules from this compound for this purpose is limited in publicly available literature. The performance of OFETs is highly dependent on factors like the crystallinity and morphology of the semiconductor film, which are influenced by the specific substituents on the thiophene ring.

In the field of solar energy, thiophene derivatives are commonly used as building blocks for organic dyes in dye-sensitized solar cells (DSSCs) due to their ability to absorb light and facilitate charge transfer. Carbazole-based and other thiophene-containing dyes have been synthesized and tested in DSSCs. However, specific research employing this compound as a core component for sensitizing dyes in DSSCs or as a donor material in organic photovoltaics is not prominently featured in the current body of research.

Organic light-emitting diodes (OLEDs) often utilize materials that exhibit high photoluminescence quantum yields and good charge carrier mobility. Thiophene derivatives have been incorporated into emitters and host materials for OLEDs. researchgate.net Despite the broad interest in thiophene-based materials for lighting and display applications, there is a lack of specific reports on the use of this compound derivatives in the active layers of OLEDs or organic lasers. mdpi.com

Electrochromic materials change their optical properties in response to an applied voltage, a characteristic utilized in smart windows and displays. Polymers based on thiophene and its derivatives are well-known for their electrochromic behavior. nih.govmdpi.com For instance, copolymers incorporating 3,6-di(2-thienyl)carbazole have been synthesized for electrochromic applications. nih.gov Nevertheless, studies specifically detailing the electrochromic properties of polymers derived from this compound are not widely available.

Chemosensors and Biosensors

The most significant and well-documented application of this compound derivatives in materials science is in the development of chemosensors. The strategic placement of the methoxy (B1213986) and carboxamide groups allows for the creation of specific binding sites and facilitates signal transduction upon interaction with target analytes.

Derivatives of thiophene-2-carboxamide have been successfully engineered as highly selective and sensitive fluorescent chemosensors for detecting biologically and environmentally important ions like zinc (Zn²⁺) and cyanide (CN⁻). nih.gov These sensors typically operate on a "turn-on" fluorescence mechanism, where the fluorescence intensity increases significantly upon binding with the target ion.

A notable example is the fluorescent chemosensor (E)-3-((4-(diethylamino)-2-hydroxybenzylidene)amino)-2,3-dihydrothiophene-2-carboxamide, referred to as DHADC. mdpi.comkaist.ac.krnih.gov This derivative has been developed for the detection of both Zn²⁺ and CN⁻. mdpi.comkaist.ac.krnih.gov For Zn²⁺ detection, the sensor exhibits a notable increase in fluorescence. mdpi.com The binding stoichiometry between the sensor and Zn²⁺ has been determined to be 1:1 through methods such as Job plots and ESI-Mass spectrometry. mdpi.comresearchgate.net This sensor has demonstrated its utility in imaging Zn²⁺ in living HeLa cells and even in zebrafish. mdpi.comnih.gov

Similarly, the DHADC sensor can detect CN⁻ ions through a fluorescence enhancement mechanism, with minimal interference from other common anions. mdpi.comnih.gov The proposed detection mechanism for cyanide involves a deprotonation process facilitated by the breaking of hydrogen bonds upon interaction with the CN⁻ ion. rsc.org The development of such sensors is crucial due to the high toxicity of cyanide, which is used in various industrial processes. mdpi.com

The performance of these thiophene-carboxamide-based chemosensors is often characterized by their limit of detection (LOD), which indicates the minimum concentration of an analyte that can be reliably detected.

Table 1: Performance of a Thiophene-2-Carboxamide Based Fluorescent Chemosensor (DHADC)

| Analyte | Detection Limit (LOD) | Method | Key Findings |

|---|---|---|---|

| Zn²⁺ | 2.55 ± 0.05 µM mdpi.comnih.gov | Turn-on Fluorescence | Limit of detection is well below the WHO standard (76 µM). mdpi.comnih.gov Applicable for imaging in live cells and zebrafish. mdpi.comnih.gov |

| CN⁻ | 44.6 ± 1.5 µM mdpi.com | Turn-on Fluorescence | Shows high selectivity with little interference from other anions. mdpi.comnih.gov |

Bioimaging Applications (focused on material behavior, not biological activity)

The intrinsic photophysical properties of thiophene-based materials make them promising candidates for bioimaging applications, functioning as fluorescent markers. rsc.org While direct studies on the bioimaging capabilities of this compound are not extensively documented, the behavior of related thiophene derivatives provides significant insights into its potential. The fluorescence of thiophene-based materials is tunable, a desirable characteristic for bioimaging agents. rsc.org

Thiophene fluorophores are noted for their chemical and optical stability, with fluorescence that can be adjusted across a broad visible spectrum. researchgate.net They also exhibit high absorbance and fluorescence quantum yields. researchgate.net The introduction of a methoxy group at the 3-position on the thiophene ring, as in this compound, is a strategic modification to modulate the electron density of the ring. This modulation can influence the photophysical properties of the molecule.

A study on sexi(3-methoxythiophene), an oligomer composed of repeating 3-methoxythiophene (B46719) units, revealed important photophysical properties. nih.gov The investigation of its electronic absorption and fluorescence spectra in dimethylsulfoxide showed significant π-electronic delocalization. nih.gov This delocalization is a key factor in the fluorescence of conjugated systems. The study also demonstrated significant fluorescence quenching in the presence of various quenchers, suggesting the potential for developing sensor probes. nih.gov The large bimolecular quenching rate constants observed point to efficient electronic energy migration throughout the oligomer's repeating units. nih.gov

The core 3-methoxythiophene structure, therefore, contributes to the favorable photophysical characteristics that are essential for bioimaging agents. Further research into the specific fluorescence quantum yield, Stokes shift, and photostability of this compound itself could solidify its position as a valuable fluorophore for cellular imaging, building on the established potential of the broader class of thiophene-based materials. rsc.orgrsc.org

Catalysis and Ligand Design

The structural features of this compound, namely the thiophene ring, the methoxy group, and the carboxamide functionality, make it and its derivatives versatile platforms for the design of specialized ligands for catalysis.

The development of chiral ligands is crucial for enantioselective catalysis, a key technology in modern synthetic chemistry. Thiophene derivatives have been successfully employed in the creation of such ligands. For instance, new tridentate Schiff base ligands derived from a thiophene aldehyde have been synthesized and utilized in the vanadium-catalyzed asymmetric oxidation of sulfides, yielding chiral sulfoxides with good enantioselectivities. researchgate.net

While the direct use of this compound as a precursor for chiral ligands is an area requiring more specific investigation, the principles of ligand design suggest its potential. The carboxamide group can be modified to introduce chiral auxiliaries, and the thiophene ring provides a rigid scaffold. The methoxy group can influence the electronic environment of the ligand, which in turn can affect the catalytic activity and enantioselectivity of the resulting metal complex. The synthesis of chiral thioureas, which are potent organocatalysts, often involves the reaction of isothiocyanates with chiral diamines, highlighting a pathway for incorporating chirality into thiophene-based structures. nih.gov

The broader context of asymmetric synthesis continually sees the emergence of novel chiral ligands. nii.ac.jp For example, iridium-catalyzed asymmetric cycloadditions have been developed using chiral phosphoramidite (B1245037) ligands, and copper-catalyzed asymmetric aminations have employed various chiral ligands to achieve high enantioselectivity. acs.orgacs.org The functional handles present in this compound offer the potential for its incorporation into such advanced ligand frameworks.

The coordination chemistry of thiophene-2-carboxamide derivatives with various transition metals has been a subject of significant research. These studies provide a model for the expected behavior of this compound in forming metal complexes.

Complexes of Co(II), Ni(II), Cu(II), and Zn(II) with Schiff bases derived from 2-thiophenecarboxaldehyde have been synthesized and characterized. researchgate.netresearchgate.net In many of these complexes, the thiophene ring's sulfur atom and the azomethine nitrogen of the Schiff base are involved in coordination to the metal center. researchgate.net The geometry of these complexes can vary, with octahedral and tetrahedral structures being common. researchgate.net

A study on the metal complexes of N-(2-pyridyl)-3-thiophene-carboxamides with Zn(II), Cu(II), and Co(II) demonstrated that complexation occurs through the carbonyl oxygen and the pyridine (B92270) nitrogen atoms. nih.gov This highlights the coordinating ability of the carboxamide group, a key feature of this compound.

The table below summarizes the findings from studies on related thiophene-based ligands with the specified metal ions.

| Metal Ion | Ligand Type | Coordination Sites | Observed Geometry | Reference |

| Co(II) | Schiff base of 2-thiophenecarboxaldehyde | Azomethine N, Thiophene S | Octahedral | researchgate.netresearchgate.net |

| N-(2-pyridyl)-3-thiophene-carboxamide | Carbonyl O, Pyridine N | - | nih.gov | |

| Ni(II) | Schiff base of 2-thiophenecarboxaldehyde | Azomethine N, Thiophene S | Octahedral | researchgate.netresearchgate.net |

| Cu(II) | Schiff base of 2-thiophenecarboxaldehyde | Azomethine N, Thiophene S | Octahedral | researchgate.netresearchgate.net |

| N-(2-pyridyl)-3-thiophene-carboxamide | Carbonyl O, Pyridine N | - | nih.gov | |

| Zn(II) | Schiff base of 2-thiophenecarboxaldehyde | Azomethine N, Thiophene S | Tetrahedral | researchgate.net |

| N-(2-pyridyl)-3-thiophene-carboxamide | Carbonyl O, Pyridine N | - | nih.gov |

These studies collectively suggest that this compound would readily form stable complexes with Co(II), Ni(II), Cu(II), and Zn(II), likely coordinating through the carbonyl oxygen and potentially the thiophene sulfur, depending on the steric and electronic environment. The presence of the methoxy group could further influence the stability and electronic properties of these metal complexes.

Role of Thiophene Carboxamide Derivatives As Building Blocks in Complex Organic Synthesis

Precursors for Polyfunctionalized Heterocyclic Compounds

The structure of 3-Methoxythiophene-2-carboxamide is ideally suited for the construction of diverse and complex heterocyclic systems. The thiophene (B33073) core and its functional groups provide multiple reaction sites for cyclization and functionalization reactions. Thiophene derivatives are well-established precursors for a variety of fused and poly-substituted heterocyclic compounds. nih.govresearchgate.net

Research has demonstrated that the amino group of related 2-aminothiophene-3-carboxamides can be readily diazotized or reacted with various reagents to build fused ring systems such as thieno[2,3-d]pyrimidines. Similarly, the carboxamide function of this compound can be hydrolyzed, reduced, or activated to participate in cyclization reactions. For instance, thiophene-2-carbohydrazide, a closely related structure, is a key starting material for synthesizing heterocycles like oxadiazoles (B1248032) and spiro-indoline-oxadiazoles. nih.gov Synthetic strategies like the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide and elemental sulfur, are fundamental in creating highly functionalized thiophene rings from acyclic precursors. These methodologies underscore the role of substituted thiophenes as foundational units for more elaborate molecular architectures. researchgate.net The inherent reactivity of the this compound scaffold allows it to be a starting point for various polyfunctionalized products.

Table 1: Potential Reactions for Heterocycle Synthesis from this compound

| Functional Group | Reagent/Condition | Potential Product Class |

|---|---|---|

| Carboxamide (N-H) | Phosgene or equivalent | Fused pyrimidinone systems |

| Carboxamide (C=O) | Lawesson's reagent | Thioamide derivatives |

| Thiophene Ring | Electrophilic substitution | Further functionalized thiophenes |

Synthesis of Agrochemicals and Dyes (as chemical scaffolds)

The thiophene ring is a privileged scaffold found in numerous biologically active compounds, including agrochemicals and commercial dyes. mdpi.commdpi.com Its structural and electronic properties make it an attractive core for designing new functional molecules.

In the agrochemical industry, thiophene derivatives are integral to the development of fungicides, herbicides, and insecticides. nih.gov For example, a patent for substituted thiophene carboxamide derivatives highlights their potential for controlling phytopathogenic microorganisms. google.com The combination of a thiophene ring with other pharmacophores, such as nicotinic acid, has led to the creation of potent fungicides. nih.gov The this compound structure serves as a valuable chemical scaffold that can be modified to optimize biological activity against specific agricultural pests and pathogens.

In the field of dye chemistry, substituted 2-aminothiophenes are critical intermediates for producing high-performance disperse dyes. sapub.org These amines act as the diazo component in azo coupling reactions, and the nature of the substituents on the thiophene ring significantly influences the final color and fastness properties of the dye. sapub.orgresearchgate.net While this compound itself is not an amino-thiophene, it can be considered a precursor to such compounds through established synthetic transformations. The thiophene core is known to produce brilliant colors, particularly blues, when incorporated into azo dyes for polyester (B1180765) and other synthetic fibers. sapub.org

Table 2: Role of Thiophene Scaffolds in Functional Molecules

| Application Area | Role of Thiophene Scaffold | Example Compound Class | Reference |

|---|---|---|---|

| Agrochemicals | Core structure for fungicides | N-(thiophen-2-yl) nicotinamide | nih.gov |

| Agrochemicals | Microbicidal agents | Substituted thiophene carboxamides | google.com |

| Dyes | Diazo component precursor | 2-Aminothiophenes | sapub.org |

Intermediate Compounds in Synthetic Pathways

This compound is a valuable intermediate compound in multi-step synthetic pathways, particularly in the development of pharmaceuticals and advanced materials. fishersci.ca Its utility stems from its defined structure, which allows for predictable and controlled transformations. It can be synthesized and then further elaborated into more complex target molecules.

Table 3: this compound in a Hypothetical Synthetic Pathway

| Step | Reaction | Role of Thiophene Intermediate | Resulting Structure |

|---|---|---|---|

| 1 | Amidation of 3-methoxythiophene-2-carboxylic acid | Product | This compound |

| 2 | Dehydration of carboxamide | Starting Material | 3-Methoxythiophene-2-carbonitrile |

| 3 | Reduction of nitrile | Intermediate | (3-Methoxythen-2-yl)methanamine |

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies Beyond Established Routes

The synthesis of 3-methoxythiophene-2-carboxamide and its analogues has traditionally relied on established methods such as the Gewald reaction and amide coupling reactions using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDEC) and 4-Dimethylaminopyridine (DMAP). However, the pursuit of greater efficiency, sustainability, and molecular diversity is paving the way for the exploration of more advanced synthetic strategies.

One of the most promising frontiers is the application of C-H functionalization . This approach allows for the direct modification of the thiophene (B33073) ring's carbon-hydrogen bonds, bypassing the need for pre-functionalized starting materials. acs.orgmdpi.com Palladium-catalyzed C-H arylation, for instance, has been shown to be effective for thiophenes, offering a direct route to introduce aryl groups at specific positions. researchgate.netorganic-chemistry.org The development of ligand-controlled regioselective C-H functionalization further enhances the synthetic utility, enabling precise control over which C-H bond is activated. researchgate.net This is particularly relevant for creating a diverse library of this compound derivatives with varied substitution patterns for structure-activity relationship (SAR) studies.

Photocatalysis represents another innovative avenue for thiophene functionalization. rsc.org By using light to initiate chemical reactions, photocatalysis can often proceed under mild conditions, reducing the need for harsh reagents and high temperatures. For instance, photoredox-catalyzed reactions can be employed for the introduction of various functional groups onto the thiophene core. acs.org The development of metal-free photocatalytic systems, such as those using organic dyes, is also gaining traction, aligning with the principles of green chemistry. rsc.org

Furthermore, the adoption of flow chemistry is set to revolutionize the synthesis of thiophene carboxamides. researchgate.net Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. This technology is well-suited for the scalable production of this compound and its derivatives for further research and potential commercial applications.

| Synthetic Methodology | Description | Potential Advantages |

| C-H Functionalization | Direct modification of C-H bonds on the thiophene ring. acs.orgmdpi.com | Atom economy, reduced synthetic steps, access to novel derivatives. researchgate.netorganic-chemistry.org |

| Photocatalysis | Use of light to drive chemical reactions. rsc.org | Mild reaction conditions, high selectivity, green chemistry approach. acs.org |

| Flow Chemistry | Continuous synthesis in a reactor system. researchgate.net | Improved control, scalability, enhanced safety and purity. |

Exploration of Unique Reactivity Patterns

Beyond its role as a synthetic building block, the inherent reactivity of the this compound scaffold is a subject of ongoing investigation. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing carboxamide group on the thiophene ring gives rise to unique electronic properties and reactivity patterns.

A fascinating area of exploration is the participation of the thiophene ring in cycloaddition reactions . These reactions, such as [3+2] cycloadditions, provide a powerful tool for the construction of complex polycyclic and heterocyclic systems. uchicago.edumdpi.com The electron-rich nature of the 3-methoxythiophene (B46719) ring could make it a suitable partner in such transformations, leading to the synthesis of novel molecular architectures with potential applications in medicinal chemistry and materials science.

Another intriguing aspect is the potential for ring-opening reactions . While thiophenes are generally aromatic and stable, under specific conditions, the thiophene ring can be induced to open. For instance, the ring-opening of fused thiophene systems with organolithium reagents has been reported, yielding functionalized bithiophene derivatives. beilstein-journals.orgresearchgate.netresearchgate.net Investigating the susceptibility of this compound to similar ring-opening protocols could unveil new synthetic pathways and provide access to novel linear sulfur-containing compounds.

The strategic placement of the methoxy and carboxamide groups also influences the regioselectivity of electrophilic and nucleophilic substitution reactions on the thiophene ring. A deeper understanding of these reactivity patterns is crucial for the rational design of synthetic routes to specifically substituted derivatives.

| Reactivity Pattern | Description | Potential Outcomes |

| Cycloaddition Reactions | Participation of the thiophene ring in forming cyclic products. uchicago.edumdpi.com | Synthesis of complex polycyclic and heterocyclic compounds. |

| Ring-Opening Reactions | Cleavage of the thiophene ring under specific conditions. beilstein-journals.orgresearchgate.net | Access to novel linear sulfur-containing molecules. |

| Regioselective Substitutions | Controlled functionalization at specific positions on the thiophene ring. | Precise synthesis of targeted derivatives. |

Advanced Computational Modeling for Predictive Design

In synergy with experimental research, advanced computational modeling has become an indispensable tool for accelerating the discovery and development of new molecules. For this compound and its derivatives, computational methods are being employed to predict a wide range of properties and to guide synthetic efforts.

Density Functional Theory (DFT) is widely used to investigate the electronic structure, geometry, and reactivity of thiophene derivatives. nih.gov DFT calculations can provide insights into bond lengths, bond angles, and charge distribution, helping to rationalize observed reactivity and predict the most likely sites for chemical modification. Furthermore, DFT can be used to calculate spectroscopic properties, aiding in the characterization of newly synthesized compounds. nih.gov

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of these molecules over time. nih.govmdpi.com This is particularly valuable for understanding how this compound derivatives might interact with biological targets, such as proteins or nucleic acids. MD simulations can reveal the stability of ligand-protein complexes and identify key intermolecular interactions that contribute to binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net By developing QSAR models for derivatives of this compound, it is possible to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic targets and reducing the need for extensive experimental screening.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure and reactivity analysis. nih.gov | Geometry, charge distribution, spectroscopic properties. |

| Molecular Dynamics (MD) Simulations | Study of molecular motion and interactions. nih.govmdpi.com | Conformational changes, binding stability, intermolecular forces. |

| QSAR | Correlation of structure with biological activity. researchgate.net | Predictive activity of new derivatives. |

Integration with Nanotechnology for Advanced Material Fabrication

The unique electronic and structural features of thiophene-based molecules make them attractive candidates for integration with nanotechnology to create advanced materials with novel functionalities. This compound, with its potential for functionalization, is well-positioned to contribute to this exciting field.

One area of active research is the development of thiophene-functionalized nanoparticles . nih.govrsc.org By attaching thiophene derivatives to the surface of nanoparticles, it is possible to tailor their properties for specific applications. For instance, thiophene-coated gold nanoparticles have been investigated for their electrochemical and optical properties. acs.org The carboxamide group of this compound provides a convenient handle for covalent attachment to nanoparticle surfaces. These functionalized nanoparticles could find use in areas such as drug delivery, bio-imaging, and sensors. nih.gov

The self-assembly of thiophene derivatives is another key aspect of nanomaterial fabrication. The planar structure of the thiophene ring and the potential for intermolecular hydrogen bonding through the carboxamide group can drive the formation of well-ordered supramolecular structures. These self-assembled materials could exhibit interesting electronic properties, making them suitable for applications in organic electronics , such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Furthermore, the incorporation of thiophene units into conductive polymers is a well-established strategy for creating materials with high electrical conductivity. rsc.org Thiophene-based hybrid materials, such as those incorporating single-wall carbon nanotubes, are being explored for high-performance supercapacitors. rsc.org The specific electronic properties imparted by the methoxy and carboxamide substituents in this compound could lead to the development of novel conductive polymers with tailored performance characteristics. Porous organic polymers incorporating thiophene units have also shown promise in applications such as CO2 capture. acs.org

| Nanotechnology Application | Description | Potential Advanced Materials |

| Functionalized Nanoparticles | Attachment of thiophene derivatives to nanoparticle surfaces. nih.govrsc.org | Targeted drug delivery systems, biosensors, imaging agents. acs.org |

| Self-Assembled Materials | Spontaneous organization of molecules into ordered structures. | Organic electronic components (OFETs, OPVs). |

| Conductive Polymers | Polymers with high electrical conductivity. rsc.org | Supercapacitors, flexible electronics, antistatic coatings. rsc.orgacs.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methoxythiophene-2-carboxamide, and how can purity be optimized?

- Methodology : Synthesis typically involves coupling reactions between thiophene carboxylic acid derivatives and methoxy-substituted amines. For example, thiophene-2-carboxylate esters (e.g., methyl or ethyl esters) can react with methoxyamine derivatives under anhydrous conditions (CH₂Cl₂, reflux, nitrogen atmosphere). Purification via reverse-phase HPLC (using gradients like methanol-water) ensures high purity (>95%) .

- Key Parameters : Monitor reaction progress using TLC or LC-MS. Optimize yields by adjusting molar ratios (e.g., 1.2 equivalents of anhydrides) and reaction times (e.g., overnight reflux) .

Q. How is this compound characterized structurally?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy group at C3, carboxamide at C2). Key shifts: ~δ 3.8 ppm (OCH₃), δ 7.1–7.5 ppm (thiophene protons) .

- IR : Confirm functional groups via C=O (1680–1720 cm⁻¹), NH (3200–3400 cm⁻¹), and C-O (1250 cm⁻¹) stretches .

- HPLC : Purity validation using C18 columns and UV detection (λ = 254 nm) .

Q. What are the solubility and stability profiles of this compound?

- Solubility : Predominantly soluble in polar aprotic solvents (DMSO, DMF) but limited in water. LogP ~2.5 (calculated via XlogP3) suggests moderate hydrophobicity .

- Stability : Store under inert conditions (N₂, −20°C) to prevent hydrolysis of the carboxamide group. Avoid prolonged exposure to light .

Advanced Research Questions

Q. What biological targets or mechanisms are associated with this compound?

- Potential Targets : Thiophene derivatives are explored as kinase inhibitors or antimicrobial agents. For example, analogous compounds show activity against protein-tyrosine phosphatase 1B (PTP1B) via competitive binding .

- Challenges : Limited mechanistic data exist. Use in silico docking (PDB structures) and cellular assays (e.g., enzyme inhibition, cytotoxicity) to identify targets .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives?

- SAR Strategies :

- Modify the methoxy group (e.g., replace with halogens or bulkier alkoxy groups) to enhance target affinity .

- Introduce substituents at C4/C5 of the thiophene ring to alter electronic properties (e.g., electron-withdrawing groups improve metabolic stability) .

- Synthesis : Use Suzuki coupling or nucleophilic aromatic substitution to diversify substituents .

Q. What analytical methods resolve contradictions in reported biological activities of thiophene carboxamides?

- Approach :

- Validate activity via orthogonal assays (e.g., enzymatic vs. cell-based assays) .

- Characterize stereochemical purity (chiral HPLC or X-ray crystallography) to rule out enantiomer-specific effects .

- Case Study : Discrepancies in antibacterial activity of similar compounds were linked to impurities in early synthetic batches .

Q. How can computational methods predict the physicochemical properties of this compound?

- Tools :

- DFT Calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA .

- QSAR Models : Train models with descriptors like polar surface area (PSA) and molar refractivity to forecast solubility/bioavailability .

Methodological Challenges and Solutions

Q. What strategies improve the yield of this compound in multi-step syntheses?

- Optimization :

- Use coupling reagents (e.g., EDC/HOBt) to enhance carboxamide formation .

- Employ flow chemistry for exothermic steps (e.g., anhydride ring-opening) to control side reactions .

Q. How is toxicity assessed for this compound in preclinical studies?

- Protocols :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。